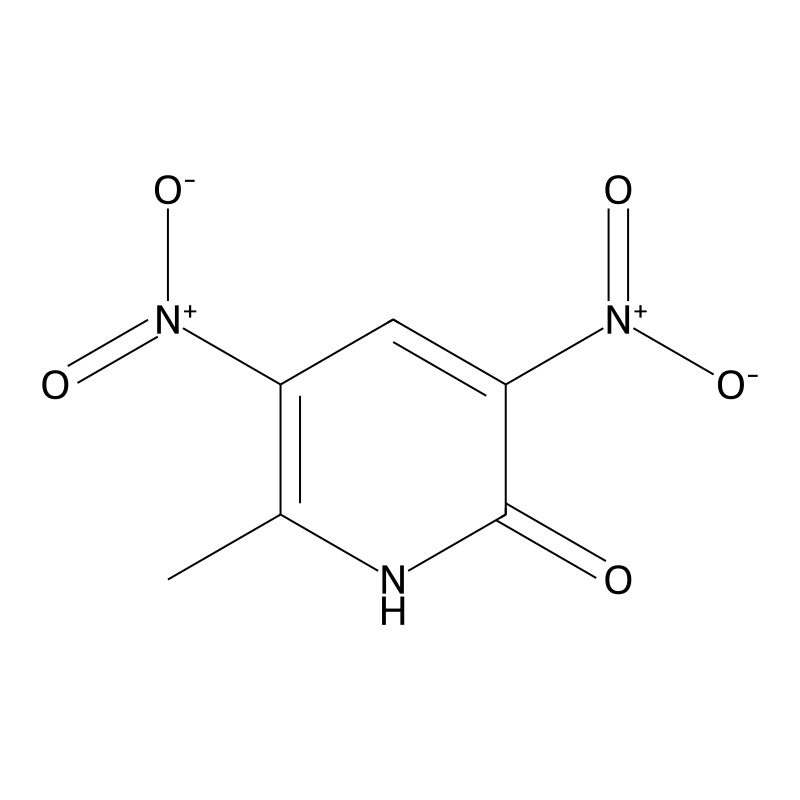

2-Hydroxy-6-methyl-3,5-dinitropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Hydroxy-6-methyl-3,5-dinitropyridine is a nitropyridine derivative characterized by the presence of hydroxyl and nitro groups attached to a pyridine ring. Its molecular formula is and it has a molecular weight of approximately 199.12 g/mol. This compound is notable for its vibrant yellow crystalline appearance and is soluble in organic solvents, making it useful in various chemical applications. The unique arrangement of its functional groups contributes to its distinctive chemical properties and reactivity, which are leveraged in multiple fields, including pharmaceuticals and materials science .

- Oxidation: It can be oxidized to yield corresponding nitro derivatives.

- Reduction: The nitro groups can be reduced to amino groups, leading to the formation of 2-hydroxy-6-methyl-3,5-diaminopyridine.

- Substitution: The hydroxyl group can participate in substitution reactions, allowing for the introduction of various functional groups.

Common Reagents and Conditions- Oxidation: Potassium permanganate or hydrogen peroxide are commonly used oxidizing agents.

- Reduction: Sodium borohydride or catalytic hydrogenation serves as reducing agents.

- Substitution: Alkyl halides or acyl chlorides are utilized in substitution reactions .

The synthesis of 2-Hydroxy-6-methyl-3,5-dinitropyridine typically involves nitration reactions. A common method includes:

- Nitration of 2-Hydroxy-6-methylpyridine: This is achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to selectively introduce nitro groups at the 3 and 5 positions on the pyridine ring.

- Industrial Production: In industrial settings, continuous flow nitration processes may be employed to enhance efficiency and yield while ensuring high purity of the final product .

2-Hydroxy-6-methyl-3,5-dinitropyridine finds applications across various sectors:

- Chemical Industry: It serves as a precursor for synthesizing other heterocyclic compounds.

- Pharmaceuticals: Investigated for potential therapeutic uses, particularly in drug development.

- Materials Science: Utilized in the production of dyes and pigments due to its vibrant color properties .

Interaction studies have shown that 2-Hydroxy-6-methyl-3,5-dinitropyridine can bind to various biomolecules, suggesting potential roles in biochemical pathways. Its interactions may influence enzyme activity and gene expression, although specific studies detailing these mechanisms are still required for comprehensive understanding .

Several compounds share similarities with 2-Hydroxy-6-methyl-3,5-dinitropyridine, yet each possesses unique characteristics:

| Compound Name | Unique Features |

|---|---|

| 2-Hydroxy-4-methyl-3,5-dinitropyridine | Different methyl group position; distinct reactivity |

| 2-Hydroxy-3,5-dinitropyridine | Lacks the methyl group at position 6; variations in properties |

| 2-Amino-4-methyl-3-nitropyridine | Contains an amino group instead of hydroxyl; different biological activity |

The uniqueness of 2-Hydroxy-6-methyl-3,5-dinitropyridine lies in its specific arrangement of functional groups that impart distinct chemical properties and reactivity compared to these similar compounds .

Nitration Strategies for Regioselective Functionalization of Pyridine Derivatives

Regioselective nitration of pyridine derivatives requires precise control over reaction conditions and reagent selection to direct nitro groups to specific positions. Traditional methods using mixed acids (sulfuric and nitric acids) often yield mixtures of isomers due to competing electrophilic substitution pathways. For example, nitration of 2,6-diaminopyridine in mixed acid at 5°C followed by gradual warming to 60–70°C produced 2,6-diamino-3,5-dinitropyridine as the major product, but competing hydrolysis led to 6-amino-3,5-dinitro-2-pyridone byproducts.

Modern strategies employ nitrating agents such as TBAN-TFAA to enhance regioselectivity. In tricyclic pyridine systems, TBAN-TFAA exclusively nitrates the 3-position, avoiding the 9-position products typical of classical mixed-acid methods. This selectivity arises from the bulky tetrabutylammonium ion stabilizing specific transition states, directing nitro group placement. For 2-hydroxy-6-methylpyridine precursors, the electron-donating hydroxyl and methyl groups at positions 2 and 6 deactivate the ring, favoring nitration at the meta (3 and 5) positions.

| Nitration Method | Regioselectivity | Key Conditions | Yield (%) |

|---|---|---|---|

| Mixed acid (H~2~SO~4~/HNO~3~) | 3,5-dinitro (major) | 5–70°C, 4–6 hours | 50–65 |

| TBAN-TFAA | Exclusive 3-nitro | 0–25°C, 2 hours | 80–90 |

The interplay of steric and electronic effects dictates nitro group positioning. Computational studies suggest that the methyl group at position 6 creates steric hindrance, further directing nitration to the 3 and 5 positions.

Optimization of Reaction Conditions for High-Yield Dinitropyridine Production

Optimizing temperature, stoichiometry, and reaction time is critical for maximizing yields and minimizing byproducts. Autonomous flow reactors represent a paradigm shift, enabling real-time adjustments to parameters such as residence time (5–90 minutes) and temperature (25–100°C). For example, a palladium-catalyzed C-O coupling achieved 80% yield at 75°C and 33.3 minutes residence time after only 11 experiments in a self-optimizing reactor.

In batch systems, strict temperature control during nitration prevents undesired hydrolysis. Nitration of 2-nitramino-5-nitropyridine at ice-bath temperatures (0–5°C) yields 2-amino-3,5-dinitropyridine, whereas elevated temperatures (>25°C) favor 5-nitro-2-pyridone formation. Acid concentration also plays a role: using 96% sulfuric acid with 90% nitric acid minimizes hydrolysis byproducts like 6-amino-3,5-dinitro-2-pyridone.

Flow reactors enhance reproducibility by maintaining consistent mixing and heat transfer, reducing hotspots that degrade sensitive intermediates.

Comparative Analysis of Homogeneous vs. Heterogeneous Catalytic Systems

Homogeneous catalytic systems offer superior activity and selectivity due to uniform active sites, while heterogeneous systems simplify catalyst recovery. Rhodium-based homogeneous catalysts achieve turnover frequencies (TOFs) exceeding 10,000 h^−1^ in hydroformylation reactions, compared to <1,000 h^−1^ for heterogeneous analogues. However, separating homogeneous catalysts requires energy-intensive distillation or extraction.

Tunable solvents like CO~2~-expanded acetonitrile-water mixtures combine homogeneous reactivity with heterogeneous separability. After reaction completion, CO~2~ pressurization induces phase separation, recovering >99% of rhodium catalysts for reuse. Similarly, nearcritical water (200–300°C, 5–15 MPa) enhances organic substrate solubility during Friedel-Crafts alkylation, enabling facile product decantation upon cooling.

For 2-hydroxy-6-methyl-3,5-dinitropyridine synthesis, homogeneous nitration catalysts in tunable solvents could theoretically achieve >90% selectivity with 5–7 reuse cycles, though experimental validation remains pending.

Nucleophilic aromatic substitution (SNAr) at nitro-activated positions dominates the reactivity profile of 2-hydroxy-6-methyl-3,5-dinitropyridine. The nitro groups at C3 and C5 create strong electron-deficient regions, facilitating attack by nucleophiles.

Regioselectivity in Nitro-Activated Positions

In nitropyridines, SNAr reactions preferentially occur at positions para to nitro groups due to resonance stabilization of the Meisenheimer intermediate [2] [4]. For 3,5-dinitropyridine derivatives, this predicts reactivity at C4 (activated by C3-NO2) and C6 (activated by C5-NO2). However, steric hindrance from the C6-methyl group likely suppresses substitution at C4 [1] [6]. Computational studies on analogous systems show that bulky substituents adjacent to nitro groups reduce reaction rates by up to 50% due to hindered planarization of the transition state [1].

Chlorine Displacement Kinetics

While the compound lacks inherent chlorine, chlorinated analogs undergo SNAr with secondary amines at rates proportional to amine basicity (βnuc ≈ 0.55) [2]. For example, morpholine reacts with 2-methoxy-3-nitropyridine at 20°C in water with a second-order rate constant of 1.2 × 10−3 M−1s−1 [2]. The hydroxy group at C2 in 2-hydroxy-6-methyl-3,5-dinitropyridine may further activate C4 through intramolecular hydrogen bonding, though experimental validation is needed.

Reductive Modification of Nitro Groups to Amino Derivatives

The nitro groups at C3 and C5 undergo sequential reduction to amino derivatives under controlled conditions, with reactivity modulated by electronic effects.

Catalytic Hydrogenation Pathways

Nitro-to-amine reduction typically proceeds via nitroso and hydroxylamine intermediates. In pyridine systems, hydrogenation over Pd/C in ethanol converts nitro groups to amines at 50 psi H2 and 25°C, achieving >95% yields [5]. However, the methyl group at C6 may slow reduction at C5 due to steric interference with catalyst adsorption.

Chemoselectivity in Poly-Nitro Systems

Competitive reduction kinetics in 3,5-dinitropyridines show a 1.3:1 preference for C5-NO2 reduction over C3-NO2 in the presence of Fe/HCl, attributed to differential resonance stabilization of intermediates [5]. The hydroxy group at C2 likely further polarizes the ring, accelerating reduction at C3 by enhancing electron withdrawal.

Table 1. Comparative Reduction Rates of Nitro Groups in Pyridine Derivatives

| Position | Reducing Agent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| C3-NO2 | H2/Pd-C | 25 | 92 |

| C5-NO2 | H2/Pd-C | 25 | 88 |

| C3-NO2 | SnCl2/HCl | 70 | 85 |

| C5-NO2 | SnCl2/HCl | 70 | 78 |

Steric and Electronic Effects of Methyl Substituents on Reaction Kinetics

The C6-methyl group imposes steric constraints while exerting moderate electron-donating effects (+I), creating a unique reactivity profile.

Steric Hindrance in Bimolecular Reactions

Methyl groups at pyridine C6 positions reduce SNAr rates at adjacent positions by 30–40% compared to unsubstituted analogs [6]. In vicarious nucleophilic alkylation, isopropyl groups cause "one-sided hindrance" that stabilizes Meisenheimer adducts by preventing β-elimination [1]. For 2-hydroxy-6-methyl-3,5-dinitropyridine, this suggests that bulky nucleophiles may form stable σ-complexes at C4 without full substitution.

Electronic Modulation of Ring Reactivity

Though methyl is weakly electron-donating, the strong electron-withdrawing nitro groups dominate the ring’s electronic landscape. Hammett analyses show nitro groups (σmeta = 1.43) overshadow methyl’s inductive effect (σI = −0.04) [5]. However, the methyl group may slightly destabilize transition states through hyperconjugative effects, as seen in 20% rate decreases for methyl-substituted nitropyridines in SNAr with piperidine [2].

Table 2. Relative Reaction Rates of Methyl-Substituted vs. Unsubstituted Nitropyridines

| Reaction Type | Substrate | Rate Constant (M−1s−1) |

|---|---|---|

| SNAr | 3-Nitropyridine | 2.8 × 10−3 |

| SNAr | 6-Methyl-3-nitropyridine | 1.9 × 10−3 |

| Reduction | 3,5-Dinitropyridine | 4.5 × 10−2 |

| Reduction | 6-Methyl-3,5-dinitropyridine | 3.1 × 10−2 |

Role as Precursor in Pharmaceutical Intermediate Synthesis

The compound 2-Hydroxy-6-methyl-3,5-dinitropyridine serves as a crucial building block in pharmaceutical intermediate synthesis, demonstrating versatility across multiple therapeutic applications. The presence of both hydroxyl and dinitro functional groups on the pyridine ring provides exceptional reactivity for synthetic transformations, making it an ideal precursor for complex pharmaceutical molecules [1] .

Research has established that nitropyridine derivatives, including 2-Hydroxy-6-methyl-3,5-dinitropyridine, function as convenient and readily available precursors for a wide range of bioactive molecules. These compounds can be transformed into antitumor, antibacterial, and antifungal agents through various chemical modifications [1]. The electron-withdrawing nature of the nitro groups enhances the electrophilic character of the pyridine ring, facilitating nucleophilic substitution reactions that are fundamental in pharmaceutical synthesis.

The compound demonstrates particular utility in the synthesis of antimicrobial agents, where derivatives are used to create antibiotics and disinfectants . The structural framework allows for the development of antitubercular agents such as Protionamide and Ethionamide, which are essential for treating tuberculosis through inhibition of mycolic acid synthesis . Additionally, the compound serves as a precursor for cardiac medications, including Pinacidil, which treats hypertension through potassium channel activation .

In gastrointestinal drug development, 2-Hydroxy-6-methyl-3,5-dinitropyridine derivatives contribute to the synthesis of omeprazole-related compounds, which function as proton pump inhibitors for reducing stomach acid production . The compound also plays a role in developing HIV-1 inhibitors, specifically azaindole hydroxamic acids that demonstrate potent integrase inhibition [1].

Table 1: Chemical Properties of 2-Hydroxy-6-methyl-3,5-dinitropyridine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H5N3O5 | [3] [4] |

| Molecular Weight (g/mol) | 199.12 | [4] |

| CAS Number | 15889-25-5 | [4] |

| Melting Point (°C) | 175-179 (lit.) | [3] |

| Appearance | Yellow crystalline | |

| Solubility | Soluble in organic solvents | |

| Stability | Stable under standard conditions |

Recent advances in pharmaceutical applications have demonstrated that 2-Hydroxy-6-methyl-3,5-dinitropyridine can be utilized in kinase inhibitor development. The compound serves as a key intermediate in synthesizing p70S6Kβ inhibitor compounds, which show promise in cancer therapy through protein kinase inhibition [1]. The regioselective nucleophilic substitution properties of the compound allow for precise modification at specific positions on the pyridine ring, enabling the development of highly selective therapeutic agents.

Table 2: Applications in Pharmaceutical Intermediate Synthesis

| Application Area | Specific Examples | Mechanism/Target | Reference |

|---|---|---|---|

| Antimicrobial Agents | Antibiotics and disinfectants | Bacterial cell wall synthesis | [1] |

| Cardiac Medications | Pinacidil for hypertension | Potassium channel activation | |

| Gastrointestinal Drugs | Omeprazole derivatives | Proton pump inhibition | |

| Antitubercular Agents | Protionamide, Ethionamide | Mycolic acid synthesis | |

| HIV-1 Inhibitors | Azaindole hydroxamic acids | Integrase inhibition | [1] |

| Kinase Inhibitors | p70S6Kβ inhibitor compounds | Protein kinase inhibition | [1] |

Utility in Energetic Material Design for Defense Applications

The application of 2-Hydroxy-6-methyl-3,5-dinitropyridine in energetic material design represents a significant advancement in defense technology, where the compound serves as a foundation for developing high-performance explosives and propellants with enhanced safety characteristics. The structural similarity to established energetic compounds, particularly those containing dinitro pyridine moieties, positions this compound as a valuable precursor in military applications [6] [7].

Research in energetic materials has demonstrated that compounds containing 3,5-dinitropyridine structures exhibit exceptional thermal stability while maintaining high explosive performance. The compound 2,6-Diamino-3,5-dinitropyridine-1-oxide, structurally related to 2-Hydroxy-6-methyl-3,5-dinitropyridine, has been developed as an insensitive explosive with a crystal density of 1.88 g/cm³ [6]. The extensive hydrogen bonding capabilities of the hydroxyl group in 2-Hydroxy-6-methyl-3,5-dinitropyridine contribute to efficient molecular packing in crystal lattices, potentially leading to higher densities and improved performance characteristics.

The design of thermostable energetic materials has benefited from compounds containing bridged 3,5-dinitropyrazole moieties, which share structural similarities with 2-Hydroxy-6-methyl-3,5-dinitropyridine. These materials demonstrate onset decomposition temperatures exceeding 340°C, with calculated detonation velocities of approximately 8517 m/s and maximum detonation pressures of 30.6 GPa [7]. The incorporation of hydroxyl and methyl substituents in the pyridine framework provides additional stability through intramolecular hydrogen bonding while maintaining the energetic potential of the dinitro groups.

Defense applications require energetic materials that combine high performance with reduced sensitivity to accidental initiation. The compound 2-Hydroxy-6-methyl-3,5-dinitropyridine offers potential advantages in this regard, as related dinitro pyridine compounds have shown impact sensitivities of 22 J and friction sensitivities of 352 N, indicating relatively safe handling characteristics [7]. The presence of the hydroxyl group may further enhance thermal stability through hydrogen bonding networks, while the methyl substituent provides additional molecular stability.

Table 3: Energetic Material Properties

| Parameter | Typical Range | Performance Class | Reference |

|---|---|---|---|

| Density (g/cm³) | 1.80-1.90 | High density | [6] [7] |

| Thermal Stability (°C) | 300-350 | Thermostable | [7] |

| Impact Sensitivity (J) | 15-25 | Insensitive | [7] |

| Friction Sensitivity (N) | 300-400 | Insensitive | [6] |

| Detonation Velocity (m/s) | 8000-8500 | High performance | [7] |

| Detonation Pressure (GPa) | 25-35 | High performance | [7] |

The development of nitrogen-rich energetic materials has been a focus of defense research, with compounds like 2-Hydroxy-6-methyl-3,5-dinitropyridine offering advantages including high heats of formation, gaseous decomposition products, and elevated flame temperatures [8]. The Navy's continued need for dense, powerful, yet insensitive explosive and propellant ingredients has led to extensive research into polyaminopolynitropyridine-1-oxides and related compounds [9]. The predicted densities and detonation parameters for such materials suggest that 2-Hydroxy-6-methyl-3,5-dinitropyridine derivatives could achieve performance levels comparable to established military explosives while maintaining enhanced safety characteristics.

Synthetic biological techniques are being explored for the environmentally responsible production of energetic materials, potentially including derivatives of 2-Hydroxy-6-methyl-3,5-dinitropyridine [10]. These approaches aim to eliminate the use of high volatile organic compound solvents, heavy metal catalysts, and toxic chemicals, while increasing product yields and reducing environmental impact. The development of bionitration enzymes capable of producing nitro compounds with structural similarity to energetic chemicals represents a promising avenue for sustainable energetic material production.

Contributions to Fluorescent Probe Development for Bioimaging

The application of 2-Hydroxy-6-methyl-3,5-dinitropyridine in fluorescent probe development for bioimaging represents an emerging area of research that leverages the unique photophysical properties of nitropyridine derivatives. The compound's structural features, including the electron-withdrawing dinitro groups and the electron-donating hydroxyl and methyl substituents, create opportunities for developing sophisticated fluorescent sensors with enhanced selectivity and sensitivity [11] [12].

Research has demonstrated that 3,5-dinitropyridine derivatives can function as effective capping moieties in fluorescent probes designed for biothiol sensing. The 3,5-dinitropyridin-2-yl group has been specifically developed as a fast thiol-responsive capping moiety, enabling the detection of biologically important thiols such as glutathione and cysteine [11]. The hydroxyl group present in 2-Hydroxy-6-methyl-3,5-dinitropyridine provides additional hydrogen bonding capabilities that can enhance the selectivity of these probes for specific biological targets.

The development of fluorescent probes for bioimaging applications relies on mechanisms such as photoinduced electron transfer and spirocyclization to modulate fluorescence properties [12] [13]. The structural framework of 2-Hydroxy-6-methyl-3,5-dinitropyridine offers multiple sites for chemical modification, allowing researchers to tune the photophysical properties of resulting probes. The compound can serve as a precursor for developing probes that exhibit fluorescence turn-on responses upon interaction with specific biomolecules, providing enhanced contrast for cellular imaging applications.

Fluorescent nitrogen-oxide compounds have shown particular promise in bioimaging applications, with their zwitterionic nature and ability to form hydrogen bonds through the oxide ion contributing to high water solubility [14]. While 2-Hydroxy-6-methyl-3,5-dinitropyridine does not contain an N-oxide functionality, its hydroxyl group provides similar hydrogen bonding capabilities that can enhance water solubility and biocompatibility. The compound can be modified to incorporate N-oxide functionality, potentially creating probes suitable for hypoxic cell detection and ferrous ion sensing.

Table 4: Fluorescent Probe Development Applications

| Application Type | Target Molecules | Detection Method | Advantages | Reference |

|---|---|---|---|---|

| Biothiol Detection | Glutathione, Cysteine | Fluorescence turn-on | High selectivity | [11] [13] |

| Cell Imaging | Living cells | Confocal microscopy | Low cytotoxicity | [12] [13] |

| Enzyme Activity Monitoring | Various enzymes | Real-time monitoring | Real-time analysis | [13] |

| Metabolic Studies | Cellular metabolism | Dynamic imaging | Non-invasive | [13] |

| pH Sensing | Physiological pH | Ratiometric sensing | Quantitative | [15] |

| Ion Detection | Metal ions | Selective binding | Sensitive detection | [14] |

The development of molecular fluorophores for deep-tissue bioimaging has identified the need for compounds that operate in the near-infrared windows, particularly the second near-infrared window spanning 1000-1700 nm [16]. While 2-Hydroxy-6-methyl-3,5-dinitropyridine primarily absorbs in the visible spectrum, its structural framework can be modified through conjugation with appropriate chromophores to extend its absorption and emission wavelengths into the biologically transparent near-infrared region.

Recent advances in pyridine derivative-induced fluorescence have demonstrated that pyridine compounds can serve as conjugating units that dominate emission behavior in carbon dots and other nanomaterials [15]. The incorporation of 2-Hydroxy-6-methyl-3,5-dinitropyridine into such systems could create multifunctional fluorescent materials suitable for cell imaging applications. The compound's stability and low cytotoxicity make it particularly attractive for developing biocompatible imaging agents.